4-Nitrobutanoic acid

Organic Synthesis Nef Reaction Peptide Coupling Reagents

Traditional N-hydroxysuccinimide synthesis requires 3-day reactions with stoichiometric waste. 4-Nitrobutanoic acid (CAS 16488-43-0) uniquely enables one-step NHS via spontaneous 5-exo-trig Nef cyclization-impossible with shorter/longer homologs. • One-step NHS: bypasses succinic anhydride/hydroxylamine route • Enzyme probe: nitro-stabilized enolate enables direct spectroscopic observation in glutaryl-CoA dehydrogenase studies • GABA analog intermediate: reduce nitro to amine for phenibut, baclofen, fluorophenibut synthesis

Molecular Formula C4H7NO4
Molecular Weight 133.1 g/mol
CAS No. 16488-43-0
Cat. No. B093750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobutanoic acid
CAS16488-43-0
Molecular FormulaC4H7NO4
Molecular Weight133.1 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C[N+](=O)[O-]
InChIInChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)
InChIKeySUFKNMKUIYHURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobutanoic Acid Procurement Guide


4-Nitrobutanoic acid (CAS 16488-43-0, γ-nitrobutyric acid) is a bifunctional C4 building block featuring a terminal carboxylic acid and a primary nitro group. This linear, saturated nitroalkanoic acid serves as a versatile intermediate in organic synthesis, distinct from its shorter-chain (e.g., 3-nitropropanoic acid) and longer-chain (e.g., 5-nitropentanoic acid) homologs due to its unique positioning that enables spontaneous cyclization to N-hydroxysuccinimide under specific Nef reaction conditions [1].

Why Generic Nitroalkanoic Acids Fail to Substitute 4-Nitrobutanoic Acid


Generic substitution among nitroalkanoic acids is not viable due to chain-length-dependent chemoselectivity. Critically, only the four-carbon chain of 4-nitrobutanoic acid permits the energetically favorable 5-exo-trig cyclization required for the spontaneous Nef reaction to form N-hydroxysuccinimide [1]. Shorter analogs like 3-nitropropanoic acid (C3) are stable under identical hydrolysis conditions, while longer analogs like 5-nitropentanoic acid (C5) follow divergent reaction pathways that do not yield the succinimide scaffold [1]. This structural specificity makes 4-nitrobutanoic acid the only compound in its immediate homolog class that can directly deliver this high-value activated ester precursor without additional synthetic steps.

Quantitative Evidence: 4-Nitrobutanoic Acid vs. Closest Analogs


Unique Nef Cyclization to N-Hydroxysuccinimide

4-Nitrobutanoic acid undergoes a spontaneous Nef reaction upon heating to yield N-hydroxysuccinimide (NHS), a key activated ester reagent. In contrast, secondary nitroalkanoic acids such as 2-methyl-4-nitrobutanoic acid and 2-ethyl-4-nitrobutanoic acid yield 4-oxoalkanoic acids (levulinic acid analogs) under identical conditions rather than the cyclic imide [1]. This divergent reactivity is attributed to the ability of the primary nitro group in 4-nitrobutanoic acid to form a hydroxamic acid intermediate that cyclizes via a 5-exo-trig pathway, which is geometrically impossible for shorter-chain analogs and proceeds differently for secondary nitroalkanoic acids.

Organic Synthesis Nef Reaction Peptide Coupling Reagents

Microwave-Assisted Synthesis Yield and Speed Advantage

While direct comparative data for the free acid under microwave conditions is limited, the methyl ester derivative of 4-nitrobutanoic acid (methyl 4-nitrobutanoate) serves as a close proxy. Under microwave irradiation, methyl 4-nitrobutanoate was obtained in ≥98% yield within 5 minutes using catalytic DBU, compared to a 72% yield after 4,320 minutes (3 days) under conventional thermal conditions at 70–75 °C [1]. The same study also demonstrated that methyl 2-methyl-4-nitrobutanoate (a secondary nitroalkanoate comparator) gave only a 47% yield under identical microwave conditions, with the remainder forming a dimeric side product (53%) [1]. This indicates that the primary nitro group in 4-nitrobutanoate derivatives is critical for achieving both high yield and chemoselectivity under accelerated conditions.

Process Chemistry Microwave-Assisted Synthesis Nitroalkanoate Esters

Physicochemical Property Comparison with 3-Nitropropanoic Acid

Predicted physicochemical properties provide a practical basis for selection. 4-Nitrobutanoic acid has a predicted boiling point of 314.8 ± 25.0 °C and density of 1.3 ± 0.1 g/cm³ . By comparison, 3-nitropropanoic acid (CAS 504-88-1) has a lower molecular weight (119.08 g/mol) and a predicted boiling point of ~280–290 °C (extrapolated from ChemSpider data). The higher boiling point of 4-nitrobutanoic acid indicates stronger intermolecular hydrogen bonding, attributable to the additional methylene spacer allowing more favorable dimerization, which can simplify purification by distillation or crystallization and reduce volatility-related losses during storage.

Physicochemical Properties Purification Handling

Mechanistic Probe for Glutaryl-CoA Dehydrogenase

4-Nitrobutanoic acid (as its CoA thioester analog) serves as an alternate substrate for glutaryl-CoA dehydrogenase in crystallographic and kinetic studies. In the E370D mutant enzyme, the net rate constant for flavin reduction with the natural substrate decreases by 81% due to the mutation, whereas with the alternate substrate 4-nitrobutyryl-CoA, the enzyme exhibits a distinct charge-transfer band profile associated with the enolate intermediate, evidenced by a 24% decrease in the rate constant for proton abstraction at C-2 compared to 3-thiaglutaryl-CoA [1]. This differential behavior is not observed with 3-nitropropanoic acid derivatives, which are potent irreversible inhibitors of mitochondrial complex II rather than reversible substrates, making 4-nitrobutanoic acid uniquely suited for mechanistic enzymology studies.

Enzyme Kinetics Acyl-CoA Dehydrogenase Mechanistic Probe

Application Scenarios for 4-Nitrobutanoic Acid


One-Step Synthesis of NHS for Peptide Coupling

In peptide synthesis laboratories, NHS is routinely used to generate active esters from carboxylic acids. 4-Nitrobutanoic acid provides a one-step route to NHS via spontaneous Nef reaction, bypassing the classical synthesis from succinic anhydride and hydroxylamine [1]. This route is particularly valuable when on-demand, small-batch NHS synthesis is required with minimal byproduct formation compared to the traditional method, which generates stoichiometric hydroxylamine hydrochloride waste.

Mechanistic Probe for Acyl-CoA Dehydrogenase Studies

In enzymology labs studying glutaryl-CoA dehydrogenase and related flavoproteins, 4-nitrobutanoic acid serves as a critical mechanistic probe. Its electron-withdrawing nitro group stabilizes the enolate intermediate, allowing direct spectroscopic observation of charge-transfer bands that are undetectable with the natural substrate [3]. This property makes it indispensable for transient kinetic studies and co-crystallization experiments aimed at understanding catalytic base function in acyl-CoA dehydrogenases.

Building Block for GABA Analog Synthesis

γ-Nitrobutyric acid (4-nitrobutanoic acid) is a key intermediate in the synthesis of GABA analogs including phenibut, fluorophenibut, and baclofen . The nitro group serves as a masked amino group that can be reduced to the corresponding γ-aminobutyric acid derivative. This synthetic strategy offers an advantage over direct use of GABA itself, which lacks the carboxylic acid functionality required for further derivatization.

Microwave-Assisted Ester Synthesis for Accelerated SAR

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies can leverage the microwave-assisted synthesis protocol for methyl 4-nitrobutanoate to rapidly generate diverse libraries of 4-nitrobutanoic acid amides and esters [2]. The 5-minute, high-yield protocol enables parallel synthesis formats that are incompatible with the 3-day conventional method, directly accelerating hit-to-lead timelines.

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